5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 5-Methyl group: Enhances metabolic stability and modulates electronic properties of the scaffold.
- 2-Trifluoromethyl group: Introduces electron-withdrawing effects, improving binding affinity to target enzymes like dihydroorotate dehydrogenase (DHODH) .
- N-(3-Morpholinopropyl)amine: A morpholine-containing alkyl chain that improves solubility and pharmacokinetic properties compared to simpler aryl or alkyl amines.
Triazolopyrimidines are widely studied for their antimicrobial, antimalarial, and antitubulin activities. This compound’s design integrates features from optimized derivatives, such as DSM 74 (a related anti-malarial agent), but replaces the 4-(trifluoromethyl)phenyl group with a morpholinopropyl chain .
Properties
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylpropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N6O/c1-10-9-11(18-3-2-4-22-5-7-24-8-6-22)23-13(19-10)20-12(21-23)14(15,16)17/h9,18H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELKYUPONWKFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NCCCN3CCOCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Morpholinopropyl Side Chain: This step involves the alkylation of the triazolopyrimidine core with a morpholinopropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the morpholinopropyl side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
DSM 74 (5-Methyl-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine)
- Key Differences: DSM 74 has a 4-(trifluoromethyl)phenyl group at position 7, whereas the target compound uses a 3-morpholinopropyl chain. The morpholinopropyl group increases hydrophilicity (logP ~1.5 vs. DSM 74’s ~3.2) .
- Biological Impact: DSM 74 showed moderate metabolic stability but lacked in vivo efficacy due to rapid clearance. The morpholinopropyl substitution in the target compound may reduce CYP450-mediated metabolism .
N-(4-Methoxyphenethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Substituent-Specific Comparisons
Trifluoromethyl vs. Chloro or Methyl Groups
- 2-Trifluoromethyl vs. 2-Chloro :
- 2-Trifluoromethyl vs. 2-Methyl :
Morpholinopropyl vs. Arylalkyl Amines
- Morpholinopropyl vs. Phenethyl: Morpholinopropyl derivatives (e.g., the target compound) have higher aqueous solubility (>50 µg/mL) than phenethyl analogs (<10 µg/mL) . The morpholine ring may enhance blood-brain barrier penetration, relevant for neurodegenerative disease applications .
- Morpholinopropyl vs. Naphthyl: Naphthyl-substituted compounds (e.g., DSM 1) exhibit potent enzyme inhibition (IC50 = 47 nM) but poor pharmacokinetics due to rapid metabolism .
Biological Activity
5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antiproliferative effects on cancer cells and interactions with tubulin.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low nanomolar range against HeLa and A549 cells. The activity is attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 7d | HeLa | 83 | Tubulin polymerization inhibition |
| 7f | A549 | 101 | Induction of apoptosis |
| 8q | Jurkat | 91 | G2/M phase arrest |
These findings suggest that the presence of the trifluoromethyl group enhances the compound's interaction with tubulin, increasing its efficacy as an anticancer agent .
The mechanism by which these compounds exert their biological effects involves their interaction with microtubules. They act as inhibitors of tubulin polymerization, which is essential for mitosis. For example, compound 8q has been shown to accumulate cells in the G2/M phase of the cell cycle and induce apoptotic pathways through mitochondrial signaling .
Case Study 1: HeLa Cell Line
In a study examining the effects of various triazolo-pyrimidine derivatives on HeLa cells, it was found that This compound significantly inhibited cell growth. The study utilized flow cytometry to analyze cell cycle distribution and observed a marked increase in G2/M phase cells after treatment with the compound.
Case Study 2: Zebrafish Model
Another research effort involved testing the compound in zebrafish embryos, which are valuable for in vivo studies due to their transparency and rapid development. The results indicated that 8q not only inhibited HeLa cell growth but also affected embryonic development by inducing apoptosis in rapidly dividing cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
